molecular formula C11H18N2O5 B1586723 2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester CAS No. 863307-54-4

2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B1586723
CAS No.: 863307-54-4
M. Wt: 258.27 g/mol
InChI Key: GVTOUAJILWSKTN-UHFFFAOYSA-N
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Description

2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H18N2O5. It is commonly used as an intermediate in organic synthesis and pharmaceutical research. This compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and is functionalized with carboxymethyl and oxo groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperazine-2-one with di-tert-butyl dicarbonate in an anhydrous solvent such as dichloromethane. The reaction is carried out under stirring and cooling conditions, often in an ice bath, to control the exothermic nature of the reaction. The mixture is then allowed to reach room temperature and stirred overnight. The solvent is evaporated, and the resulting solid is dried to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The process may also include additional purification steps such as recrystallization or chromatography to meet the stringent quality requirements for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups, onto the piperazine ring.

Scientific Research Applications

2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester depends on its specific application. In pharmaceutical research, the compound may act as a prodrug, releasing the active drug upon metabolic conversion. The molecular targets and pathways involved can vary, but often include enzymes and receptors that are critical for disease progression. The compound’s functional groups allow it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester can be compared with other piperazine derivatives, such as:

    Piperazine-2,5-dione: Another piperazine derivative with different functional groups, used in peptide synthesis.

    N-Boc-piperazine: A piperazine derivative with a tert-butoxycarbonyl (Boc) protecting group, commonly used in organic synthesis.

    Piperazine-1-carboxylic acid: A simpler piperazine derivative with a carboxylic acid group, used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-5-4-12-9(16)7(13)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTOUAJILWSKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=O)C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373210
Record name 2-CARBOXYMETHYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863307-54-4
Record name 2-CARBOXYMETHYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1N Sodium hydroxide (11.4 mL, 11.4 mmol) was added to 2-ethoxycarbonylmethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester (2.5 g, 8.73 mmol) in methanol (20 mL) at room temperature and then stirred for 2.5 hours. The reaction mixture was concentrated, acidified with 2N HCl to pH˜2 and extracted with dichloromethane (3 times). The organic layer was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated to afford the titled compound (1.87 g, 83%, white foam solid). 1H NMR (CDCl3) δ (ppm): 7.68 (bs, 1H), 4.78 (m, 1H), 4.19 (m, 1H), 3.45 (m, 1H), 3.34 (m, 2H), 2.97 (m, 2H), 1.49 (s, 9H).
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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